2-Methylpteridine 2-Methylpteridine
Brand Name: Vulcanchem
CAS No.: 2432-20-4
VCID: VC3903571
InChI: InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3
SMILES: CC1=NC2=NC=CN=C2C=N1
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

2-Methylpteridine

CAS No.: 2432-20-4

Cat. No.: VC3903571

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpteridine - 2432-20-4

Specification

CAS No. 2432-20-4
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 2-methylpteridine
Standard InChI InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3
Standard InChI Key BIGRRCHSUAXSEE-UHFFFAOYSA-N
SMILES CC1=NC2=NC=CN=C2C=N1
Canonical SMILES CC1=NC2=NC=CN=C2C=N1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methylpteridine consists of a pteridine core (C₆H₄N₄) with a methyl group (-CH₃) at the 2-position. The planar structure facilitates π-π stacking interactions, while the methyl group influences solubility and steric hindrance in reactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Citation
Molecular FormulaC₇H₆N₄
Molecular Weight146.15 g/mol
Melting Point307°C (decomposes)
SolubilityModerate in polar aprotic solvents
logP~1.5 (predicted)

Spectral Characteristics

  • UV-Vis: Absorbance maxima at 260–280 nm due to conjugated π-system .

  • NMR: Distinct shifts for methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 8.1–9.3 ppm) .

Synthesis Methodologies

Condensation of Acylated Pyrimidines

A patented route involves reacting diacetylated 2,4,6-triamino-5-nitrosopyrimidine with active methylene compounds (e.g., phenylacetonitrile) in ethanol under basic conditions . This method achieves yields of 65–75% but requires careful control of acylation to avoid overfunctionalization.

Example Reaction:

Diacetylated pyrimidine+PhenylacetonitrileKOH/EtOH2-Methylpteridine+By-products\text{Diacetylated pyrimidine} + \text{Phenylacetonitrile} \xrightarrow{\text{KOH/EtOH}} 2\text{-Methylpteridine} + \text{By-products}

Key conditions: 80°C, 2–4 hours .

Flow Chemistry Adaptations

While flow synthesis is well-established for 2-methylpyridines , its application to pteridines remains exploratory. Preliminary studies suggest that microreactors could enhance regioselectivity in methylpteridine synthesis by minimizing side reactions .

Challenges in Regioselectivity

The 2-position’s reactivity often leads to competing methylation at the 4- or 7-positions. Catalysts like Raney® nickel and organic cobalt complexes have been tested to improve selectivity .

Biological Activities and Applications

Table 2: Bioactivity Profile

ActivityMechanismIC₅₀/EC₅₀Source Citation
DHFR InhibitionCompetitive binding to active site4–24 µM
Carbonic Anhydrase IX/XII InhibitionTumor pH regulation<10 µM
Antihypertensive EffectsVasodilation via NO pathwayNot quantified

Industrial and Material Science Applications

2-Methylpteridine’s electronic properties make it a candidate for organic semiconductors. Its derivatives are also used in agrochemicals as intermediates for nitrapyrin-like compounds .

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